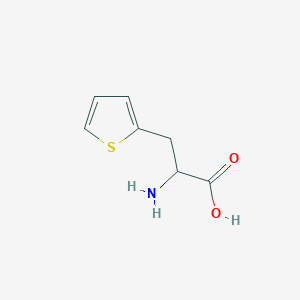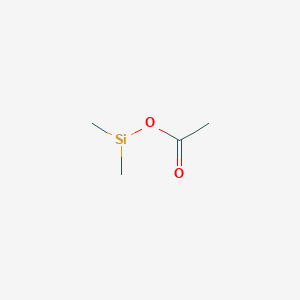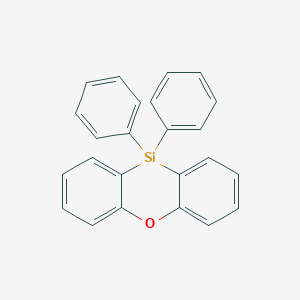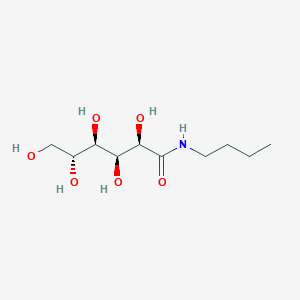
Zinc 2-ethylhexanoate
Overview
Description
Zinc 2-ethylhexanoate is an organometallic compound that serves as a zinc source soluble in organic solvents. It is commonly used in various industrial applications due to its unique properties. The compound is known for its role as a catalyst in polymerization, oxidation, and hydrogenation reactions. It is also used as an adhesion promoter and in the production of transparent zinc oxide films .
Mechanism of Action
Target of Action
Zinc 2-ethylhexanoate primarily targets zinc transporters . These transporters are responsible for the uptake and release of zinc ions (Zn2+) across biological membranes, maintaining intracellular and intra-organellar Zn2+ homeostasis .
Mode of Action
This compound interacts with its targets, the zinc transporters, to facilitate the transport of Zn2+ across biological membranes . This process requires a series of conformational changes in the transporters . The compound plays a crucial role in ensuring efficient Zn2+ transport .
Biochemical Pathways
This compound affects the biochemical pathways involving zinc transporters. These transporters are involved in various Zn2+ transport systems identified in bacteria, yeasts, plants, and humans . The compound’s interaction with these transporters can influence the downstream effects of these pathways, including Zn2+ homeostasis and the functioning of proteins and enzymes that require Zn2+ as a cofactor .
Pharmacokinetics
It’s known that the compound is a viscous liquid , which may impact its bioavailability.
Result of Action
The action of this compound results in the maintenance of Zn2+ homeostasis within cells . This is crucial for the functioning of many proteins and enzymes that require Zn2+ as a cofactor . Additionally, the compound is used as a catalyst in organic synthesis reactions, including ester synthesis, polymerization reactions, and alcohol-acid reactions . It also serves as an additive in coatings, plastics, and rubber, providing preservative effects and stabilizing material properties .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the compound should avoid contact with strong oxidizing agents and strong acids . During handling, personal protective equipment such as protective eyeglasses, gloves, and protective clothing should be worn . Furthermore, the compound’s action can be influenced by its physical state (it’s a viscous liquid
Biochemical Analysis
Biochemical Properties
Zinc 2-ethylhexanoate plays a significant role in biochemical reactions. It acts as a catalyst for condensation-cure silicones and as a vulcanization activator . It interacts with various enzymes, proteins, and other biomolecules, facilitating numerous biochemical processes .
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors, potentially affecting metabolic flux or metabolite levels
Transport and Distribution
It may interact with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
It could be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Zinc 2-ethylhexanoate is typically synthesized through a reaction between zinc oxide and 2-ethylhexanoic acid. The process involves dissolving zinc oxide in 2-ethylhexanoic acid, followed by heating to facilitate the reaction. The resulting product is a stable zinc salt that can be used in various applications .
Industrial Production Methods: In industrial settings, this compound is produced using a similar method but on a larger scale. The reaction is carried out in reactors where zinc oxide and 2-ethylhexanoic acid are combined under controlled conditions. The mixture is heated and stirred to ensure complete reaction, and the product is then purified and packaged for use .
Chemical Reactions Analysis
Types of Reactions: Zinc 2-ethylhexanoate undergoes several types of chemical reactions, including:
Oxidation: It acts as a catalyst in oxidation reactions, facilitating the conversion of organic compounds into their oxidized forms.
Hydrogenation: It is used as a catalyst in hydrogenation reactions, where unsaturated compounds are converted into saturated ones.
Polymerization: It serves as a catalyst in polymerization reactions, aiding in the formation of polymers from monomers.
Common Reagents and Conditions:
Oxidation: Common reagents include oxygen or hydrogen peroxide, and the reactions are typically carried out at elevated temperatures.
Hydrogenation: Hydrogen gas is used as the reagent, and the reactions are conducted under high pressure and temperature.
Polymerization: Monomers such as ethylene or propylene are used, and the reactions are carried out under controlled temperature and pressure conditions.
Major Products:
Oxidation: Oxidized organic compounds.
Hydrogenation: Saturated organic compounds.
Polymerization: Polymers such as polyethylene or polypropylene.
Scientific Research Applications
Zinc 2-ethylhexanoate has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in various chemical reactions, including oxidation, hydrogenation, and polymerization.
Biology: It is studied for its potential role in biological systems, particularly in enzyme catalysis and metal ion transport.
Medicine: Research is ongoing into its potential use in medical applications, such as drug delivery systems and antimicrobial agents.
Industry: It is widely used in the production of coatings, adhesives, and sealants, as well as in the manufacture of transparent zinc oxide films for electronic devices
Comparison with Similar Compounds
Zinc acetate: Another zinc source used in similar applications but with different solubility properties.
Zinc stearate: Used as a lubricant and release agent in various industrial processes.
Zinc chloride: Employed in a wide range of applications, including as a catalyst and in the production of other zinc compounds
Uniqueness: Zinc 2-ethylhexanoate is unique due to its high solubility in organic solvents and its effectiveness as a catalyst in various chemical reactions. Its ability to promote adhesion and its use in the production of transparent zinc oxide films further distinguish it from other zinc compounds .
Properties
CAS No. |
136-53-8 |
|---|---|
Molecular Formula |
C8H16O2Zn |
Molecular Weight |
209.6 g/mol |
IUPAC Name |
2-ethylhexanoic acid;zinc |
InChI |
InChI=1S/C8H16O2.Zn/c1-3-5-6-7(4-2)8(9)10;/h7H,3-6H2,1-2H3,(H,9,10); |
InChI Key |
ZRXHQNQYIKVKNQ-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[Zn+2] |
Canonical SMILES |
CCCCC(CC)C(=O)O.[Zn] |
Key on ui other cas no. |
85203-81-2 136-53-8 |
physical_description |
DryPowder; Liquid |
Pictograms |
Irritant; Health Hazard; Environmental Hazard |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Zinc 2-ethylhexanoate and what is its primary use in research?
A1: this compound is a Zinc-containing organic compound frequently employed in materials science and chemical research. It serves as a versatile precursor for synthesizing zinc oxide (ZnO) [, ], a material with applications in electronics, optics, and catalysis.
Q2: How does this compound contribute to the formation of ZnO?
A2: this compound acts as a source of zinc ions. Under specific conditions, like those found in sol-gel processes or chemical vapor deposition, the organic component of the compound decomposes, leaving behind ZnO. [, , ].
Q3: What are the advantages of using this compound compared to other zinc sources for ZnO synthesis?
A3: Research suggests that this compound allows for the creation of ZnO films at lower temperatures compared to traditional precursors like zinc acetate. []. This can be advantageous in applications where high processing temperatures are undesirable.
Q4: Beyond ZnO production, are there other notable applications of this compound?
A4: Yes, this compound is employed in various fields. In rubber manufacturing, it functions as an activator for sulfur vulcanization, impacting the curing process and final properties of rubber products [, ]. It also finds utility in producing hybrid polymers for marine antifouling coatings, leveraging its ability to control surface properties and release zinc compounds [].
Q5: Can you elaborate on the role of this compound in sulfur vulcanization?
A5: In sulfur vulcanization, this compound can partially or even entirely replace traditional activators such as zinc oxide and fatty acids. []. It facilitates the crosslinking of rubber molecules with sulfur, enhancing the material's strength, elasticity, and resistance to heat and solvents.
Q6: How does the structure of this compound influence its properties and applications?
A6: The structure of this compound contributes to its effectiveness in various applications:
- Reactivity: The zinc center in the molecule can coordinate with other molecules or surfaces, influencing the properties of the final material. For example, in rubber vulcanization, it is believed to interact with sulfur and accelerators, influencing the crosslinking process. []
Q7: Has this compound been studied in the context of nanoparticle synthesis?
A7: Yes, research indicates that this compound has been successfully used in the synthesis of manganese-ion-doped zinc sulfide nanoparticles (ZnS:Mn2+). [] These nanoparticles are known for their bright luminescence, making them potentially valuable in applications like displays and sensors.
Q8: What are the key factors influencing the properties of nanoparticles synthesized using this compound?
A8: Studies suggest that the microwave power used during synthesis plays a significant role in determining the particle size and luminescence intensity of ZnS:Mn2+ nanoparticles []. This highlights the importance of carefully controlling synthesis parameters when utilizing this precursor.
Q9: Are there any studies exploring the use of this compound in the preparation of hybrid nanoparticles?
A9: Indeed, research shows that this compound has been employed in creating well-defined poly(styrene-co-acrylonitrile)/ZnO hybrid nanoparticles through a ligand exchange strategy. [] This method allows for control over the morphology, ZnO content, and grafting density of the resulting nanocomposites.
Q10: What are the potential benefits of using hybrid nanoparticles in material science?
A10: Hybrid nanoparticles combine the properties of different materials at the nanoscale, leading to enhanced or novel characteristics. In the case of poly(styrene-co-acrylonitrile)/ZnO hybrid nanoparticles, the combination of the polymer's processability with ZnO's semiconducting properties could lead to applications in areas like optoelectronics and sensing. []
Q11: What are the environmental considerations related to the use and disposal of this compound?
A11: While this compound offers numerous benefits, it is essential to consider its environmental impact. Research on its ecotoxicological effects and degradation pathways is limited. Therefore, responsible waste management practices and exploration of alternative, more sustainable precursors are crucial to mitigate potential risks.
Q12: What analytical techniques are commonly used to characterize this compound and materials derived from it?
A12: Several analytical techniques are employed to study this compound and its derivatives. These include:
- Fourier transform infrared spectroscopy (FTIR): This technique helps identify functional groups and study the molecular structure of this compound and its interactions with other components in a material. []
- X-ray diffraction (XRD): XRD is used to determine the crystallinity and crystal structure of ZnO films prepared using this compound. [, ]
- Scanning electron microscopy (SEM): SEM allows for visualizing the morphology and microstructure of materials, including ZnO films and nanoparticles. [, ]
- Transmission electron microscopy (TEM): TEM provides higher resolution images than SEM, enabling the characterization of nanoparticles and their size distribution. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














